
Pentopyranic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytosylglucuronic acid is an N-glycosyl compound that is cytosine in which the proton at position 1 is replaced by a beta-D-glucuronosyl residue. It has a role as a bacterial metabolite. It is a N-glycosyl compound, a nucleobase-containing molecular entity, a carbohydrate acid derivative and a monosaccharide derivative. It derives from a cytosine and a beta-D-glucuronic acid. It is a conjugate acid of a cytosylglucuronate.
Applications De Recherche Scientifique
Protein Synthesis Stimulation in Cell Culture : Pentanoic acid enhances protein biosynthesis in Chinese Hamster Ovary (CHO) cells, demonstrating a higher effect compared to other carboxylic acids. It shows less growth suppression and does not accelerate apoptosis in these cells, indicating its potential as a stimulant for protein biosynthesis in animal cell culture (Liu, Chu, & Hwang, 2001).
Synthesis of Chemical Compounds : Pentopyranic acid is utilized in the synthesis of various compounds, including 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful molecule in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Microbial Fermentation : Enterobacter asburiae strain JDR-1, capable of fermenting methylglucuronoxylose and xylose, offers insights into the complete bioconversion of acid hydrolysates of hemicellulose to biofuels and chemical feedstocks (Bi, Rice, & Preston, 2008).
Cancer Immunotherapy : In the context of cancer immunotherapy, short-chain fatty acids like pentanoate modulate CD8+ T cell responses, enhancing anti-tumor activity. This finding is significant for the development of cellular cancer immunotherapies (Luu et al., 2021).
Pharmaceutical Chemistry : Pentopyranic acid derivatives are used in the synthesis of tetrahydrobenzo[b]pyrans, which are important in pharmaceutical chemistry (Nemouchi et al., 2012).
Metabolic Effects in Mice : Butyrate, a derivative of pentanoic acid, improves insulin sensitivity and increases energy expenditure in mice, indicating potential implications in managing diet-induced insulin resistance (Gao et al., 2009).
Propriétés
Numéro CAS |
59862-05-4 |
|---|---|
Nom du produit |
Pentopyranic acid |
Formule moléculaire |
C10H13N3O7 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-6(16)4(14)5(15)7(20-8)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5-,6+,7-,8+/m0/s1 |
Clé InChI |
CHKIQPXDGYGCHW-YOWKYNACSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(=O)O)O)O)O |
Synonymes |
1-(beta-D-glucopyranosyluronic acid)cytosine pentopyranic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






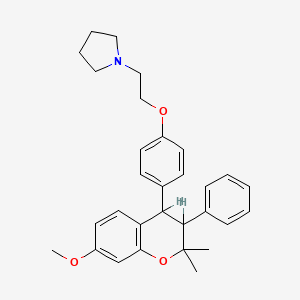
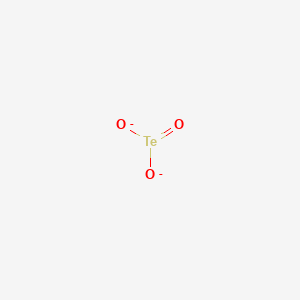
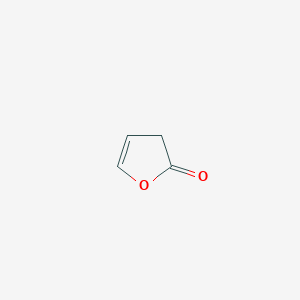
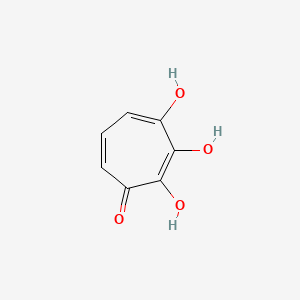
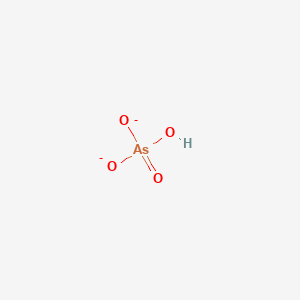

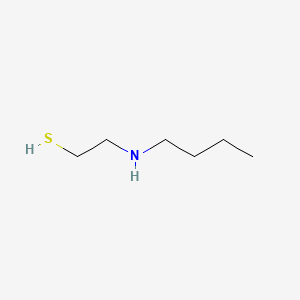

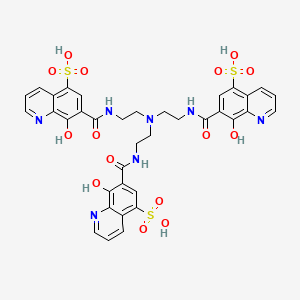
![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)
